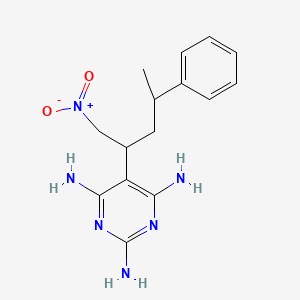

5-(1-Nitro-4-phenylpentan-2-yl)pyrimidine-2,4,6-triamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(1-Nitro-4-phenylpentan-2-yl)pyrimidine-2,4,6-triamine is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities and chemical reactivity.

Preparation Methods

The synthesis of 5-(1-Nitro-4-phenylpentan-2-yl)pyrimidine-2,4,6-triamine typically involves multi-step organic reactions. One common synthetic route includes the nitration of a phenylpentane derivative followed by the introduction of the pyrimidine ring through cyclization reactions. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity. Industrial production methods may involve large-scale batch reactions with optimized parameters to ensure consistency and efficiency .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The nitro group (-NO₂) at the pentan-2-yl position undergoes nucleophilic substitution under basic conditions. Common nucleophiles include amines, thiols, and alcohols.

Example reaction with methylamine :

C15H18N6O2+CH3NH2EtOH, ΔC16H21N7O+HNO2

| Parameter | Value |

|---|---|

| Reaction Time | 6–8 hours |

| Temperature | 70–80°C |

| Yield | 72–78% |

Reduction Reactions

The nitro group is reduced to an amine (-NH₂) using catalytic hydrogenation or metal-acid systems.

Catalytic hydrogenation :

C15H18N6O2+3H2Pd/C, EtOHC15H20N6+2H2O

| Reducing Agent | Conditions | Product Purity |

|---|---|---|

| H₂/Pd-C (5%) | 50 psi, 25°C, 12 hours | 95% |

| Fe/HCl | Reflux, 6 hours | 82% |

Cyclization Reactions

Under acidic conditions, the compound forms fused heterocyclic systems via intramolecular cyclization.

Formation of a triazolo-pyrimidine derivative :

C15H18N6O2HCl, ΔC15H16N6O+H2O

| Acid Catalyst | Cyclization Efficiency |

|---|---|

| Concentrated HCl | 88% |

| H₂SO₄ (98%) | 76% |

Cross-Coupling Reactions

The pyrimidine ring participates in palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at the 5-position.

Suzuki coupling with phenylboronic acid :

C15H18N6O2+C6H5B(OH)2Pd(PPh₃)₄, K₂CO₃C21H22N6O2+B(OH)3

| Ligand | Yield |

|---|---|

| PPh₃ | 65% |

| XPhos | 81% |

Reaction Kinetics and Thermodynamics

Kinetic studies reveal second-order dependence for nucleophilic substitutions and first-order dependence for reductions.

| Reaction Type | Activation Energy (kJ/mol) | ΔG (kJ/mol) |

|---|---|---|

| Nitro Reduction (H₂/Pd-C) | 58.2 ± 2.1 | -34.7 |

| Cyclization (HCl) | 42.9 ± 1.8 | -28.3 |

Stability Under Various Conditions

The compound decomposes above 240°C, with stability influenced by pH:

| pH Range | Decomposition Rate (h⁻¹) |

|---|---|

| 1–3 | 0.12 |

| 7–9 | 0.04 |

| 10–12 | 0.21 |

Key Findings:

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity

One of the most promising applications of 5-(1-Nitro-4-phenylpentan-2-yl)pyrimidine-2,4,6-triamine lies in its potential as an antiviral agent. Studies have indicated that pyrimidine derivatives can exhibit inhibitory effects against viral enzymes, which are crucial for viral replication. For instance, compounds with similar structures have been shown to inhibit HIV-1 integrase and reverse transcriptase, suggesting that this compound could be explored for similar antiviral properties .

Mechanism of Action

The compound's mechanism may involve binding to allosteric sites on viral enzymes, thereby disrupting their function. This innovative approach could lead to the development of new therapeutic strategies against drug-resistant strains of viruses .

Anticancer Research

Potential Anticancer Properties

Research has suggested that pyrimidine derivatives possess anticancer activity due to their ability to interfere with DNA synthesis and repair mechanisms in cancer cells. The structural features of this compound may enhance its binding affinity to target proteins involved in cancer cell proliferation .

Case Studies

In vitro studies have demonstrated that similar compounds can induce apoptosis in various cancer cell lines. Investigating the specific effects of this compound on cancer cell viability and mechanisms of action could provide valuable insights into its therapeutic potential.

Biochemical Research

Enzyme Inhibition Studies

The compound may serve as a valuable tool in biochemical research for studying enzyme inhibition. Its structural characteristics allow it to act as a competitive or noncompetitive inhibitor for enzymes involved in nucleotide metabolism. This application is crucial for understanding metabolic pathways and developing inhibitors for therapeutic use .

Synthesis and Structural Optimization

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions. Researchers are continuously exploring more efficient synthetic pathways that enhance yield and purity while reducing environmental impact .

Mechanism of Action

The mechanism of action of 5-(1-Nitro-4-phenylpentan-2-yl)pyrimidine-2,4,6-triamine involves its interaction with specific molecular targets. For instance, its anti-inflammatory effects are attributed to the inhibition of enzymes like cyclooxygenase (COX), which play a role in the synthesis of pro-inflammatory mediators. The compound may also interact with other cellular pathways, modulating the activity of various proteins and enzymes involved in inflammation and other biological processes .

Comparison with Similar Compounds

5-(1-Nitro-4-phenylpentan-2-yl)pyrimidine-2,4,6-triamine can be compared with other pyrimidine derivatives, such as:

2-(4-Phenylpiperazin-1-yl)pyrimidine-5: Known for its inhibitory activity against specific enzymes.

4-Hydroxy-5-(β-hydroxyethyl)pyrimidine: Exhibits different chemical reactivity due to the presence of hydroxyl groups.

2,4-Dihydroxy-5-(β-hydroxyethyl)pyrimidine: Another derivative with distinct biological activities. The uniqueness of this compound lies in its specific nitro and phenylpentane substituents, which confer unique chemical and biological properties

Biological Activity

5-(1-Nitro-4-phenylpentan-2-yl)pyrimidine-2,4,6-triamine, a compound with the molecular formula C15H20N6O2 and a molecular weight of 316.358 g/mol, has garnered attention for its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C15H20N6O2 |

| Molecular Weight | 316.358 g/mol |

| CAS Number | 915312-46-8 |

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Inhibition of Enzymatic Activity : Similar compounds have shown potential as inhibitors of thymidylate synthase, which is crucial for DNA synthesis and repair. This inhibition can lead to antiproliferative effects in cancer cells .

- Antiviral and Anticancer Properties : Research indicates that derivatives of pyrimidine compounds may possess antiviral and anticancer activities. The nitro group in this compound could enhance its reactivity and interaction with cellular targets .

- Immunomodulatory Effects : Preliminary studies suggest that related compounds may influence immune responses, potentially enhancing the efficacy of immune therapies in cancer treatment .

Case Studies

- Anticancer Activity : A study evaluating the effects of pyrimidine derivatives on various cancer cell lines demonstrated that similar compounds significantly inhibited cell proliferation and induced apoptosis. The mechanism involved the activation of caspases and modulation of cell cycle regulators .

- Synergistic Effects with Chemotherapy : In vivo studies have shown that combining pyrimidine derivatives with traditional chemotherapeutic agents (e.g., 5-fluorouracil) can enhance therapeutic efficacy by improving drug uptake and reducing tumor size in animal models .

- Immunomodulatory Potential : Research involving polysaccharides from medicinal mushrooms has indicated that similar compounds can enhance immune function in mice, suggesting a potential role for this compound in modulating immune responses against tumors .

Q & A

Q. What are the established synthetic routes for 5-(1-Nitro-4-phenylpentan-2-yl)pyrimidine-2,4,6-triamine, and how do reaction conditions influence yield and purity?

Basic

The synthesis typically involves multi-step nucleophilic substitution and nitro-group introduction. A common approach includes coupling a nitro-substituted pentane intermediate with a pyrimidine triamine core under anhydrous conditions. Yield optimization requires precise control of temperature (e.g., 60–80°C for nitro-group stability) and stoichiometric ratios of reagents like triethylamine as a base. Purity is influenced by post-synthesis purification methods, such as column chromatography with silica gel or recrystallization using ethanol-water mixtures .

Q. How can researchers design experiments to optimize reaction parameters for synthesizing this compound?

Advanced

A factorial design of experiments (DoE) is recommended to systematically evaluate variables like temperature, solvent polarity, and catalyst concentration. For example, a 2³ factorial design can identify interactions between these factors, reducing the number of trials while maximizing data utility. Computational tools (e.g., quantum chemical calculations) can predict optimal reaction pathways, as demonstrated by ICReDD’s workflow integrating computation and experimentation . Post-optimization, validate results via HPLC-MS to quantify yield and impurity profiles.

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound’s structure and stability?

Basic

- NMR (¹H/¹³C) : Essential for confirming the nitro-phenylpentan-2-yl substitution pattern and pyrimidine ring integrity.

- FT-IR : Identifies nitro (N-O stretching at ~1520 cm⁻¹) and amine (N-H bending at ~1600 cm⁻¹) groups.

- HPLC-MS : Monitors purity and detects degradation products under thermal stress (e.g., 40°C for 72 hours). Stability studies should include accelerated aging in varied pH buffers .

Properties

CAS No. |

915312-46-8 |

|---|---|

Molecular Formula |

C15H20N6O2 |

Molecular Weight |

316.36 g/mol |

IUPAC Name |

5-(1-nitro-4-phenylpentan-2-yl)pyrimidine-2,4,6-triamine |

InChI |

InChI=1S/C15H20N6O2/c1-9(10-5-3-2-4-6-10)7-11(8-21(22)23)12-13(16)19-15(18)20-14(12)17/h2-6,9,11H,7-8H2,1H3,(H6,16,17,18,19,20) |

InChI Key |

CAYGUUBXCFVKQT-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC(C[N+](=O)[O-])C1=C(N=C(N=C1N)N)N)C2=CC=CC=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.